![molecular formula C7H10ClNO3S B13199077 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride typically involves the reaction of a thiazole derivative with a propanoic acid derivative under specific conditions. One common method includes the esterification of the acid followed by a reaction with hydrazine monohydrate . Industrial production methods may involve multi-step synthesis processes that ensure high purity and yield .
Análisis De Reacciones Químicas
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Aplicaciones Científicas De Investigación
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiazole-2-thiol: Known for its antioxidant properties
Propiedades
Fórmula molecular |
C7H10ClNO3S |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-5-ylmethoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-5(7(9)10)11-3-6-2-8-4-12-6;/h2,4-5H,3H2,1H3,(H,9,10);1H |
Clave InChI |
RBOCZICFLAMURL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OCC1=CN=CS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
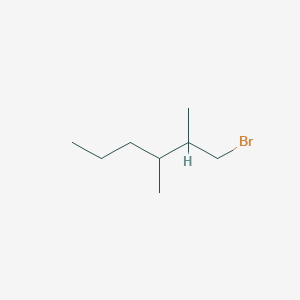
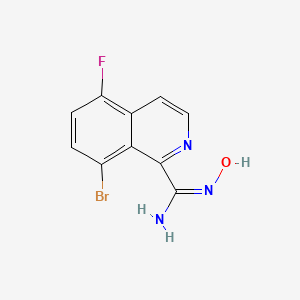
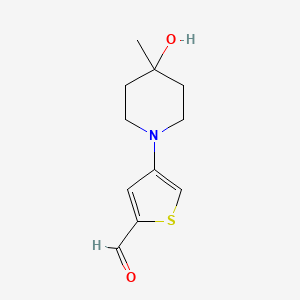
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
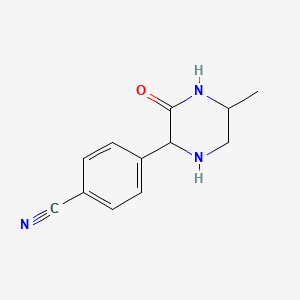
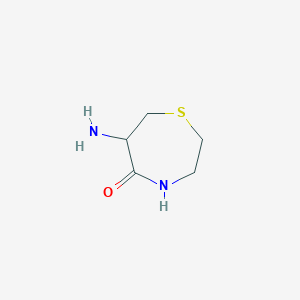

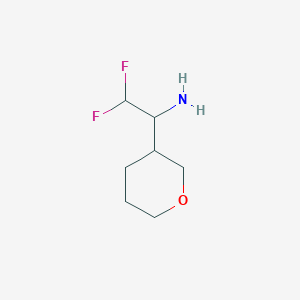

![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

